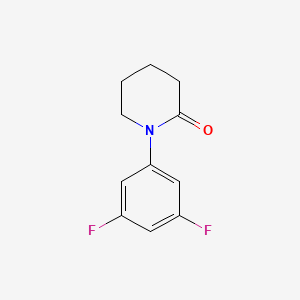
4-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate is a chemical compound that features a unique structure combining a thiolane ring with a pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate typically involves the reaction of a thiolane derivative with a pyridine derivative under specific conditions. One common method involves the oxidation of a thiolane precursor to introduce the dioxo functionality, followed by the formation of the pyridinium ion through a quaternization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The pyridinium moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiolane derivatives with different oxidation states.
Scientific Research Applications
4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include redox reactions and nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetic acid
- 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide
- (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl fluoride
Uniqueness
4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate is unique due to its combination of a thiolane ring and a pyridinium ion, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(1-oxidopyridin-1-ium-4-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H11NO3S/c11-10-5-3-8(4-6-10)9-2-1-7-14(9,12)13/h3-6,9H,1-2,7H2 |
InChI Key |
OBJIDTIAYIMLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(2-Methylpropyl)piperidin-4-yl]azepane](/img/structure/B15262910.png)



![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B15262934.png)


![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15262981.png)
![3,7-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B15262991.png)
![1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B15262996.png)

